molecular formula C10H17NO3 B1471157 Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate CAS No. 1461713-96-1

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate

Cat. No.: B1471157
CAS No.: 1461713-96-1
M. Wt: 199.25 g/mol
InChI Key: OONYTYGHRMYZMS-UHFFFAOYSA-N
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Description

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate is a chemical compound with the molecular formula C10H17NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and pharmaceuticals. This compound is known for its unique structure, which combines elements of both pyridine and morpholine rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of a Petasis three-component coupling reaction, where glycolaldehyde, organoboronic acid, and different amines are reacted together, followed by an acid- or base-mediated intramolecular cyclization . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring is substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,1-c][1,4]oxazine-3-carboxylic acid, octahydro-, methyl ester
  • Morpholine derivatives with similar structural features

Uniqueness

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate is unique due to its combined pyridine and morpholine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other morpholine derivatives.

Biological Activity

Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex bicyclic structure that includes a morpholine ring and a carboxylate group. This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives have been shown to exhibit significant inhibition of Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated that certain structural modifications can enhance antiviral efficacy, suggesting that similar modifications could be explored for this compound .

Anticancer Properties

The compound's biological activity has also been evaluated in the context of cancer therapy. A review on morpholine derivatives indicated that several compounds within this class exhibit cytotoxic effects against various cancer cell lines. The mechanisms proposed include apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in viral replication and tumor progression.
  • Modulation of Signaling Pathways : Morpholine derivatives may influence signaling pathways associated with cell survival and proliferation.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of a related compound against HBV. The results showed that at a concentration of 10 µM, the compound significantly reduced viral load in infected cell cultures. This suggests that this compound could potentially exhibit similar antiviral effects .

Case Study 2: Cytotoxicity in Cancer Cells

Another case study focused on the cytotoxic effects of morpholine derivatives on human cancer cell lines. The study found that certain derivatives caused significant cell death and inhibited proliferation, indicating potential for further development as anticancer agents .

Data Summary

Biological Activity Effect Concentration Tested Reference
Antiviral (HBV)Inhibition10 µM
Cytotoxicity (Cancer)Significant Cell DeathVariable (up to 20 µM)

Properties

IUPAC Name

methyl 1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-10(12)9-6-11-5-3-2-4-8(11)7-14-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONYTYGHRMYZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCCCC2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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